molecular formula C13H11FN2O2 B6387748 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid CAS No. 1262004-41-0

2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6387748
CAS No.: 1262004-41-0
M. Wt: 246.24 g/mol
InChI Key: QDJHDVCITKKVDH-UHFFFAOYSA-N
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Description

2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 5-position of the phenyl ring, and a carboxylic acid group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Amino Acetylation: Conversion of the nitro group to an amino group.

    Reduction of Nitro Group: Using reducing agents to convert the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Schiemann Reaction: Replacement of the diazonium group with a fluorine atom.

    Hydrolysis: Conversion of intermediate products to the final carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the fluorine atom with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-7-2-3-8(14)4-9(7)11-6-16-12(15)5-10(11)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJHDVCITKKVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687215
Record name 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-41-0
Record name 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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